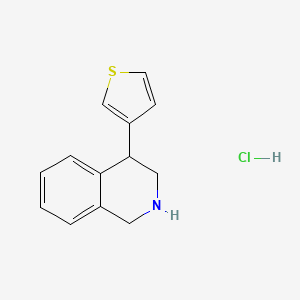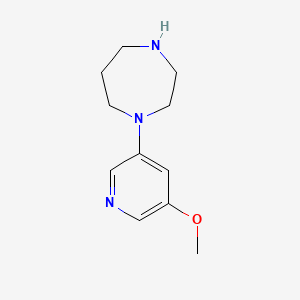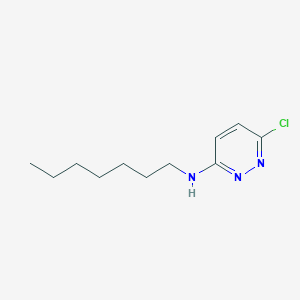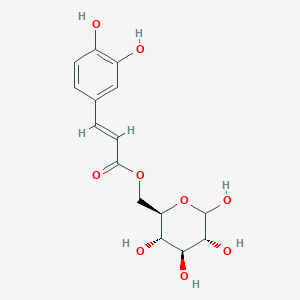
trans-4-Sphingenine-13C2,D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Sphingenine-13C2,D2: , also known as D-erythro-Sphingosine-13C2,D2, is a deuterated and carbon-13 labeled derivative of D-erythro-Sphingosine. This compound is a stable isotope-labeled sphingolipid, which plays a significant role in various biological processes. It is primarily used in scientific research to study sphingolipid metabolism and signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Sphingenine-13C2,D2 involves the incorporation of stable isotopes of carbon and deuterium into the sphingosine backboneThe reaction conditions often involve the use of specific catalysts and reagents to ensure the selective incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical synthesis techniques and equipment to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the isotopic labels .
Análisis De Reacciones Químicas
Types of Reactions: trans-4-Sphingenine-13C2,D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different biological and chemical environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce sphingosine-1-phosphate, while reduction reactions may yield dihydrosphingosine .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-4-Sphingenine-13C2,D2 is used as a tracer to study sphingolipid metabolism and pathways. Its stable isotopic labels allow researchers to track its incorporation and transformation in various chemical reactions .
Biology: In biological research, this compound is used to investigate the role of sphingolipids in cellular processes such as apoptosis, cell signaling, and membrane structure. It helps in understanding the mechanisms by which sphingolipids influence cellular functions .
Medicine: In medicine, this compound is used to study the effects of sphingolipids on diseases such as cancer, neurodegenerative disorders, and metabolic diseases. It aids in the development of therapeutic strategies targeting sphingolipid pathways .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its stable isotopic labels make it a valuable tool for drug development and pharmacokinetic studies .
Mecanismo De Acción
trans-4-Sphingenine-13C2,D2 exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit protein kinase C (PKC) and activate protein phosphatase 2A (PP2A). These interactions influence various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s stable isotopic labels allow researchers to study its mechanism of action in detail .
Comparación Con Compuestos Similares
- D-erythro-Sphingosine
- Sphinganine
- Phytosphingosine
- 4-Hydroxyspinganine
Uniqueness: trans-4-Sphingenine-13C2,D2 is unique due to its stable isotopic labels, which make it an invaluable tool for research. These labels allow for precise tracking and quantification in various biological and chemical studies, providing insights that are not possible with unlabeled compounds .
Propiedades
Fórmula molecular |
C18H37NO2 |
|---|---|
Peso molecular |
303.49 g/mol |
Nombre IUPAC |
(E,2R,3R)-2-amino-1,1-dideuterio(1,2-13C2)octadec-4-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1 |
Clave InChI |
WWUZIQQURGPMPG-DOWGOISZSA-N |
SMILES isomérico |
[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)




